

Application Note: Characterization of Nitinol using Differential Scanning Calorimetry (DSC)

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Compound of Interest

Compound Name: Nickel titanium

Cat. No.: B1254497

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Introduction

Nitinol, a near-equiatomic alloy of nickel and titanium, is a prominent member of the shape memory alloy (SMA) family. Its unique properties, including the shape memory effect and superelasticity, are derived from a reversible, thermoelastic martensitic phase transformation. [1][2] These properties have led to its widespread use in various fields, particularly in the development of medical devices such as stents, orthodontic wires, and surgical instruments.[1] [2] The performance of Nitinol in these applications is critically dependent on its phase transformation temperatures.

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for the precise determination of these transformation temperatures and the associated enthalpy changes.[1][2][3] This application note provides a detailed protocol for the characterization of Nitinol using DSC, intended for researchers, scientists, and drug development professionals.

Principles of DSC for Nitinol Characterization

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature while the two are subjected to a controlled temperature program.[1] The phase transformations in Nitinol are first-order transitions associated with a latent heat.[2] [3]

- On cooling: The transformation from the high-temperature parent phase, Austenite (B2, cubic), to the low-temperature Martensite (B19', monoclinic) is an exothermic process, resulting in a positive peak in the DSC thermogram.[1][2]
- On heating: The reverse transformation from Martensite back to Austenite is an endothermic process, leading to a negative peak.[1][2]

In some Nitinol alloys, an intermediate R-phase (rhombohedral) may appear during cooling before the formation of Martensite.[2][4] This results in a two-stage transformation on cooling (Austenite → R-phase → Martensite), which can be detected by DSC as two separate exothermic peaks.[2]

The key transformation temperatures determined from a DSC curve are:

- As (Austenite start): The temperature at which the transformation to Austenite begins on heating.
- Af (Austenite finish): The temperature at which the transformation to Austenite is complete on heating.
- Ap (Austenite peak): The temperature of the maximum endothermic heat flow on heating.
- Ms (Martensite start): The temperature at which the transformation to Martensite begins on cooling.
- Mf (Martensite finish): The temperature at which the transformation to Martensite is complete on cooling.
- Mp (Martensite peak): The temperature of the maximum exothermic heat flow on cooling.

These temperatures are crucial for predicting the behavior of a Nitinol device under specific thermal conditions.

Experimental Protocol

This protocol is based on established methodologies and is in general accordance with ASTM F2004, the standard test method for determining the transformation temperatures of Nickel-Titanium alloys by thermal analysis.[2][5]

Materials and Equipment

- Nitinol Sample: Wire, ribbon, or a small section cut from a device.
- Differential Scanning Calorimeter (DSC): Equipped with a refrigerated cooling system.
- Sample Pans: Aluminum or other non-reactive material.
- Crimper: For sealing the sample pans.
- Microbalance: For accurate sample weighing.
- Inert Gas: Dry nitrogen, for purging the DSC cell.

Sample Preparation

- Sample Extraction: Carefully cut a small piece of the Nitinol sample (typically 10-40 mg).^[5]
The geometry should allow for good thermal contact with the bottom of the DSC pan. For wires, multiple small segments can be used.^[5]
- Cleaning: Ensure the sample is free from any contaminants.
- Weighing: Accurately weigh the sample using a microbalance.
- Encapsulation: Place the sample into a DSC pan and seal it with a lid using a crimper. Ensure the bottom of the pan remains flat.^[1]

DSC Measurement Procedure

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
- Purging: Purge the DSC cell with dry nitrogen at a constant flow rate to provide an inert atmosphere and prevent condensation at sub-ambient temperatures.^[5]
- Thermal Program:
 - Equilibrate the sample at a temperature well above the expected A_f (e.g., 100°C).

- Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected M_f (e.g., -100°C to -170°C).[5]
- Hold isothermally for a few minutes to ensure thermal equilibrium.
- Heat the sample at the same controlled rate (e.g., 10°C/min) back to the starting temperature.
- It is recommended to perform a second thermal cycle to ensure the reproducibility of the results.[5]

Data Analysis and Interpretation

The output from a DSC experiment is a thermogram showing heat flow versus temperature. The transformation temperatures (A_s , A_f , M_s , M_f) are typically determined using the tangent method at the intersection of the baseline and the tangent to the peak.[1] The peak temperatures (A_p , M_p) correspond to the points of maximum heat flow.

The enthalpy of transformation (ΔH) is calculated by integrating the area under the transformation peak. This value represents the latent heat of the phase change.

The thermal hysteresis is the difference between the heating and cooling transformation temperatures (e.g., $A_p - M_p$). The magnitude of the hysteresis is sensitive to the alloy's composition.[2][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for Nitinol alloys obtained from DSC analysis. Note that these values can vary significantly depending on the alloy's composition, thermomechanical history, and the specific experimental conditions.

Table 1: Transformation Temperatures of Various Nitinol Alloys (°C)

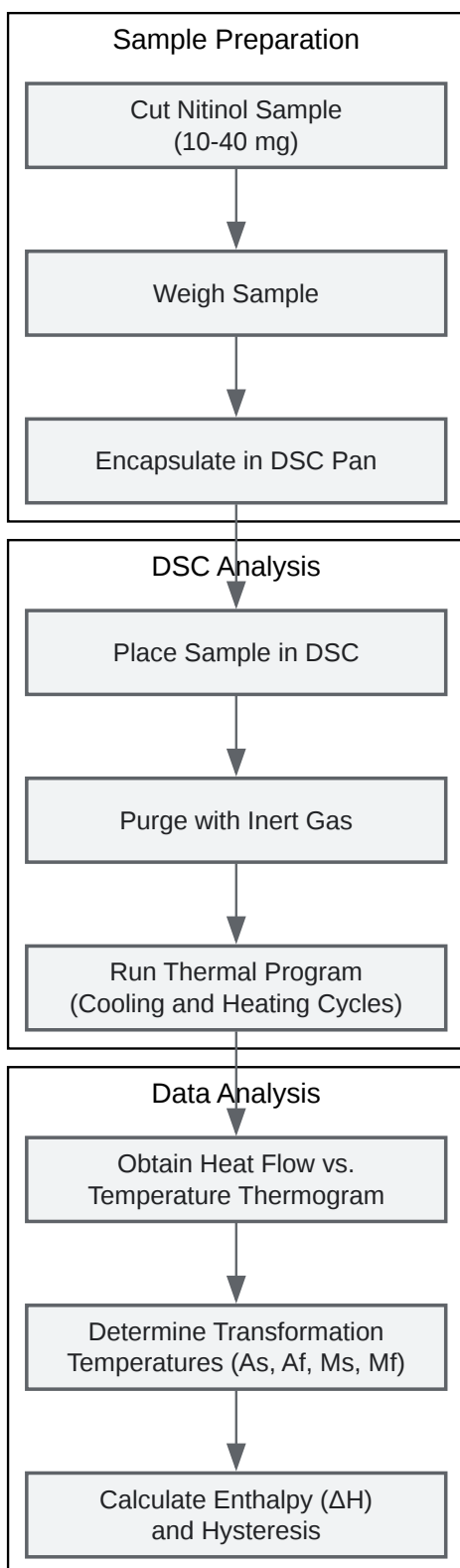
| Alloy Type | As | Af | Ap | Ms | Mf | Mp | Hysteresis (Ap-Mp) (°C) | Reference |
|--------------------------|--------------|--------------|----------|--------------|---------------|-----------|-------------------------|---|
| Superelastic (Example 1) | -20 to 10 | 10 to 30 | 15 to 35 | -30 to -10 | -60 to -40 | -25 to -5 | ~30 | [2] , [6] |
| Shape Memory (Body Temp) | 20 to 35 | 35 to 50 | 40 to 55 | 10 to 25 | -10 to 5 | 15 to 30 | ~25-50 | [6] |
| Ni-rich (aged) | 352 K (79°C) | 363 K (90°C) | - | 320 K (47°C) | 304 K (-31°C) | - | - | [7] |

Table 2: Enthalpy of Transformation for Nitinol Alloys

| Transformation | Enthalpy Change (ΔH) | Unit | Reference |
|-------------------------|--------------------------------|-------|---------------------|
| Martensite to Austenite | 0.3 to 35 | cal/g | [5] |
| Martensite to Austenite | 22.5 to 27.0 | J/g | [8] |

Visualizations

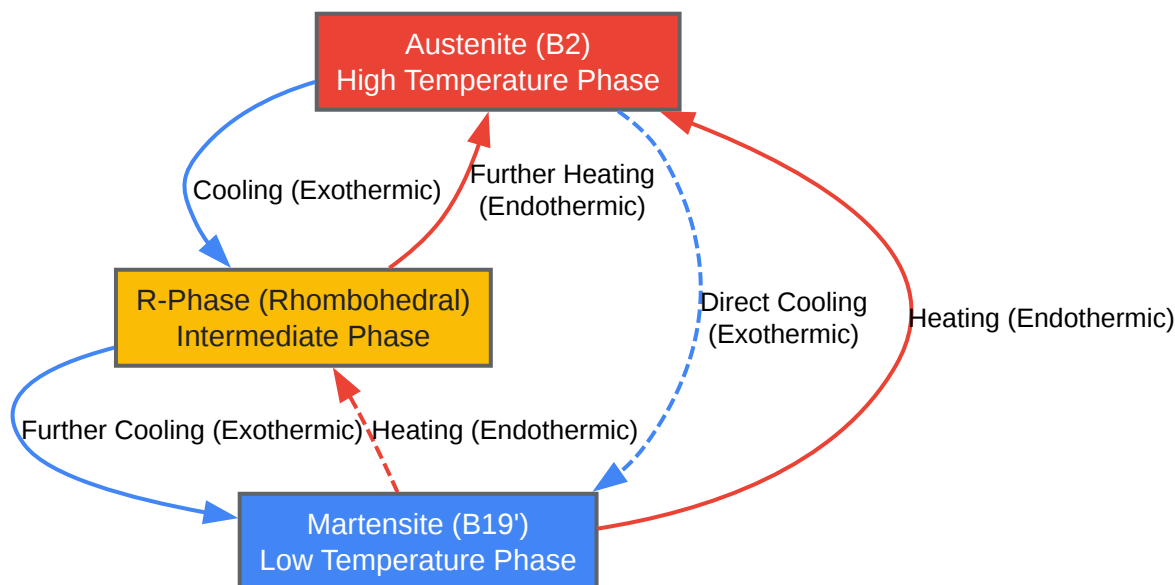
Experimental Workflow



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Caption: Experimental workflow for DSC analysis of Nitinol.

Nitinol Phase Transformation Pathway



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Caption: Nitinol phase transformation pathways.

Conclusion

DSC is an indispensable tool for the characterization of Nitinol, providing precise and reliable measurements of its transformation temperatures and enthalpies.[1] This data is fundamental for understanding the material's behavior and ensuring its proper functionality in various applications, from medical devices to aerospace components. The protocol and information provided in this application note serve as a comprehensive guide for obtaining accurate and reproducible DSC results for Nitinol alloys. Careful sample preparation and adherence to standardized procedures are crucial for achieving high-quality data.

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